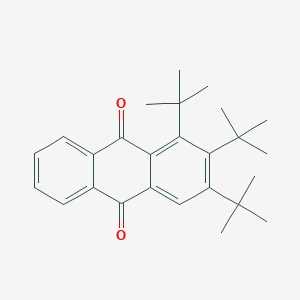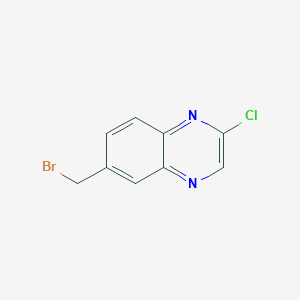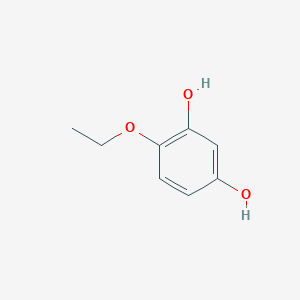
1,2,3-Tri-tert-butylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tri-tert-butylanthracene-9,10-dione is an organic compound with the molecular formula C26H32O2 and a molecular weight of 376.53 g/mol . This compound belongs to the class of anthraquinones, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 1,2,3-Tri-tert-butylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with tert-butyl groups under specific conditions. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the substitution of hydrogen atoms with tert-butyl groups . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
1,2,3-Tri-tert-butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3-Tri-tert-butylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tri-tert-butylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
1,2,3-Tri-tert-butylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Anthraquinone: The parent compound with a simpler structure and different chemical properties.
1,2,3-Tri-tert-butylanthracene: Lacks the quinone functionality, resulting in different reactivity and applications.
9,10-Anthraquinone: Another derivative with distinct chemical and biological properties.
Propiedades
Número CAS |
116655-11-9 |
|---|---|
Fórmula molecular |
C26H32O2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1,2,3-tritert-butylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-24(2,3)18-14-17-19(21(26(7,8)9)20(18)25(4,5)6)23(28)16-13-11-10-12-15(16)22(17)27/h10-14H,1-9H3 |
Clave InChI |
KCTNFMZECQFVNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)




![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
